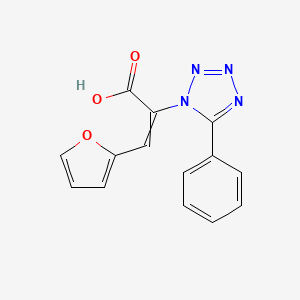
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and aziridine, reaction products w
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and aziridine, reaction products is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid with N-(2-aminoethyl)-1,2-ethanediamine and aziridine. This compound is notable for its unique chemical structure and properties, which make it useful in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and aziridine involves several steps:
Polymerization: The initial step involves the polymerization of hexanedioic acid with N-(2-aminoethyl)-1,2-ethanediamine. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymeric structure.
Aziridine Addition: Aziridine is then added to the polymer. This step requires careful control of reaction conditions, including temperature, pressure, and pH, to facilitate the incorporation of aziridine into the polymer matrix.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include additional steps such as purification and stabilization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and aziridine can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others, modifying its chemical and physical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylated derivatives, while reduction could yield amine-functionalized polymers.
Aplicaciones Científicas De Investigación
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and aziridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex polymers and materials.
Biology: The polymer’s biocompatibility makes it suitable for use in biomedical research, including drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in developing new therapeutic agents and medical devices.
Industry: The polymer’s unique properties make it valuable in various industrial applications, such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and aziridine exerts its effects involves interactions at the molecular level. The polymer can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence biological pathways and processes, making the polymer useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Hexanedioic acid, polymer with N-(2-aminoethyl)-1,3-propanediamine and aziridine
- Hexanedioic acid, polymer with N-(2-aminoethyl)-1,3-propanediamine, aziridine, and propylenediamine
Uniqueness
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and aziridine is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance.
Propiedades
Número CAS |
115340-77-7 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




